molecular formula C21H23N3O4 B2377785 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618422-98-3

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2377785
CAS RN: 618422-98-3
M. Wt: 381.432
InChI Key: GTWRMBARSLRQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrrole Derivatives Synthesis : A study detailed the synthesis of a pyrrole derivative, exploring its spectroscopic analyses and quantum chemical calculations. This work contributes to the understanding of molecular interactions and vibrational analyses, indicating potential for forming heterocyclic compounds such as oxiranes and pyridines through nucleophilic attack (R. N. Singh, Poonam Rawat, & S. Sahu, 2014) (Singh et al., 2014).

  • Fluorescent Probes for CO2 Monitoring : A fluorescent probe based on the 1,2,5-triphenylpyrrole core was developed for real-time monitoring of low levels of carbon dioxide, showcasing an aggregation-enhanced emission feature. This research highlights the probe's fast and selective response to CO2, suggesting applications in biological and medical fields (Huan Wang et al., 2015) (Wang et al., 2015).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Potential : Research on cyanoacetamide derivatives for heterocyclic chemistry synthesis demonstrated the creation of compounds with promising antioxidant and antitumor activities. This study underscores the potential of pyrrole-based compounds in pharmaceutical applications (S. A. Bialy & M. Gouda, 2011) (Bialy & Gouda, 2011).

  • Synthesis and Bioactivity of Pyrrolin-2-ones : A series of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones were synthesized, demonstrating antimicrobial properties. This work indicates the relevance of substituting 3-hydroxy-3-pyrrolin-2-ones with dialkylaminoalkyl groups for enhancing pharmacological activity (V. L. Gein et al., 2001) (Gein et al., 2001).

Computational Studies

  • Computational QSAR Analysis : A QSAR analysis of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds was conducted to evaluate cytotoxicity, facilitating the design of future low-toxicity high-activity anti-tubercular agents. This approach highlights the use of computational analysis in optimizing pharmacological properties (M. Coleman et al., 2003) (Coleman et al., 2003).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23(2)11-12-24-18(16-9-4-5-10-22-16)17(20(26)21(24)27)19(25)14-7-6-8-15(13-14)28-3/h4-10,13,18,25H,11-12H2,1-3H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUQYZSTCGMKRZ-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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